1-Methyl-6-(oxiran-2-ylmethoxy)indole
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Overview
Description
1-Methyl-6-(oxiran-2-ylmethoxy)indole is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The compound features an indole core with a methyl group at the 1-position and an oxirane (epoxide) ring attached via a methoxy linker at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(oxiran-2-ylmethoxy)indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the indole ring through alkylation reactions using methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH).
Attachment of the Oxirane Ring: The oxirane ring can be introduced by reacting the 6-hydroxyindole derivative with epichlorohydrin under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(oxiran-2-ylmethoxy)indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, basic or acidic conditions
Major Products Formed
Oxidation: Oxidized indole derivatives
Reduction: Reduced indole derivatives
Substitution: Substituted indole derivatives with various functional groups
Scientific Research Applications
1-Methyl-6-(oxiran-2-ylmethoxy)indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-6-(oxiran-2-ylmethoxy)indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Methyl-6-(oxiran-2-ylmethoxy)indole can be compared with other similar compounds, such as:
1-Methylindole: Lacks the oxirane ring and has different chemical reactivity and biological activity.
6-Hydroxyindole: Lacks the methyl group and oxirane ring, leading to different properties and applications.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Contains an oxirane ring but differs in the position and additional functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
1-methyl-6-(oxiran-2-ylmethoxy)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-5-4-9-2-3-10(6-12(9)13)14-7-11-8-15-11/h2-6,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFNRWMBUUTHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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